3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

Medicinal Chemistry Organic Synthesis Drug Discovery

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 537657-97-9) uniquely fuses an oxazolidinone core with a benzoic acid moiety. The free carboxylic acid handle enables high-yielding amide bond formation and esterification, unlocking rapid construction of diverse oxazolidinone-containing libraries for next-generation antibacterial and anticancer screening. Supplied as a powder (≥95% purity, MW 207.18, mp 215–217 °C) exclusively for research and development—not for therapeutic or diagnostic use.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 537657-97-9
Cat. No. B3143842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
CAS537657-97-9
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C10H9NO4/c12-9(13)7-2-1-3-8(6-7)11-4-5-15-10(11)14/h1-3,6H,4-5H2,(H,12,13)
InChIKeyKETFZTDHSKCSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 537657-97-9): Bifunctional Heterocyclic Building Block for Oxazolidinone Scaffold Research


3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 537657-97-9, MF: C10H9NO4, MW: 207.18 g/mol) is a bifunctional heterocyclic building block that integrates a benzoic acid moiety with an oxazolidinone ring [1]. This structural combination provides both a carboxylic acid handle for facile derivatization and an oxazolidinone core relevant to antibacterial, anticancer, and other pharmacologically active compound classes . The compound is supplied as a powder with typical purity of 95% and is intended exclusively for research and development use, not for therapeutic or diagnostic applications .

Why Substituting 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid with Unsubstituted or Simple Oxazolidinone Analogs Risks Experimental Failure


The direct attachment of the oxazolidinone ring to the benzoic acid moiety at the 3-position creates a unique bifunctional architecture that is not recapitulated by simple oxazolidinones (e.g., linezolid, tedizolid) or unsubstituted benzoic acid [1]. The carboxylic acid group serves as a critical synthetic handle for amide bond formation, esterification, or metal coordination, enabling the construction of more complex oxazolidinone-containing libraries and materials . Replacing this compound with a generic oxazolidinone that lacks a reactive carboxylic acid group would eliminate this essential derivatization capability, thereby severely limiting the scope of downstream synthetic and medicinal chemistry applications .

Quantitative Differentiation of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid: Evidence from Structural, Physicochemical, and Sourcing Comparisons


Bifunctional Reactivity: Carboxylic Acid Handle Absent in Marketed Oxazolidinone Antibiotics

Unlike the clinically established oxazolidinone antibiotics linezolid and tedizolid, 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid possesses a free carboxylic acid group, providing a versatile reactive site for conjugation and derivatization [1]. This functional group enables the synthesis of amides, esters, and other derivatives that are inaccessible from the parent antibiotic scaffolds, which contain morpholine or tetrazole rings instead of a carboxyl handle [2].

Medicinal Chemistry Organic Synthesis Drug Discovery

Melting Point and Thermal Stability Benchmarking for Process Development

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid exhibits a melting point range of 215-217 °C, a value that is substantially higher than that of the structurally related but unsubstituted benzoic acid (122 °C) and provides a clear thermal stability advantage for solid-state processing and storage [1]. This high melting point is consistent with the strong intermolecular hydrogen bonding enabled by the carboxylic acid and oxazolidinone carbonyl functionalities [2].

Process Chemistry Formulation Quality Control

Purity and Availability: Defined Research-Grade Specifications vs. Crude Intermediates

Commercially available 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is supplied with a minimum purity specification of 95% by major vendors such as AKSci and Leyan . In contrast, in-house synthesized intermediates or crude reaction mixtures of similar oxazolidinone-benzoic acid derivatives may exhibit variable purity, introducing experimental inconsistency and requiring additional purification steps. The defined purity threshold reduces the risk of off-target effects or irreproducible results caused by unknown impurities.

Chemical Sourcing Medicinal Chemistry Reproducibility

Regioisomeric Identity Confirmed by Spectroscopic and Chromatographic Data

The correct regioisomeric identity of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is critical for SAR and synthetic planning. This compound is differentiated from its 4-position isomer (CAS 208708-00-3) by distinct InChI Key (KETFZTDHSKCSAT-UHFFFAOYSA-N) and characteristic spectroscopic and chromatographic properties [1] [2]. Procurement of the correct regioisomer ensures that the intended 3-substitution pattern, which positions the oxazolidinone ring differently than the 4-substituted analog, is maintained, thereby avoiding structural misassignment and erroneous biological or material property conclusions.

Analytical Chemistry Structural Elucidation Quality Assurance

Optimal Use Cases for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid: From Medicinal Chemistry Diversification to Process Optimization


Synthesis of Focused Oxazolidinone Libraries via Amide and Ester Derivatization

The free carboxylic acid group of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid serves as a robust chemical handle for high-yielding amide bond formation or esterification reactions, enabling the rapid generation of diverse oxazolidinone-containing compound libraries. This application leverages the bifunctional nature of the compound, which is not available in simpler oxazolidinone cores like linezolid or tedizolid that lack a free carboxyl group [1]. The resulting derivatives can be screened for improved antibacterial activity, alternative biological targets, or optimized physicochemical properties [2].

Precursor for Advanced Oxazolidinone Antibacterial Analogs

Given the established structure-activity relationships of oxazolidinone antibacterials, this compound can be employed as a key intermediate in the synthesis of novel analogs designed to overcome resistance or improve upon the pharmacokinetic limitations of linezolid. The benzoic acid moiety provides a unique point of attachment for side chains that could modulate binding to the 50S ribosomal subunit or improve solubility and membrane permeability [1]. This application is particularly relevant for groups investigating next-generation oxazolidinones with enhanced potency against resistant Gram-positive pathogens [2].

Use as a Reference Standard or Impurity Marker in Process Chemistry

The high purity (≥95%) and well-defined physical properties (e.g., melting point 215-217 °C) of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid make it suitable for use as a reference standard in analytical method development or as a marker for a specific impurity in the synthesis of more complex oxazolidinone drug substances [1]. Its regioisomeric identity is confirmed by a unique InChI Key and spectral data, which is critical for quality control in pharmaceutical manufacturing environments [2].

Development of Anticancer Agents Targeting Cell Proliferation and Differentiation

While direct data for this specific compound is limited, the oxazolidinone scaffold has been implicated in the inhibition of proliferation of undifferentiated cells and the induction of differentiation, particularly in the context of anticancer and dermatological applications [1]. This compound, as a bifunctional building block, can be used to construct and evaluate new analogs with potential anti-proliferative activity against cancer cell lines such as cervical and ovarian carcinoma cells [2].

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